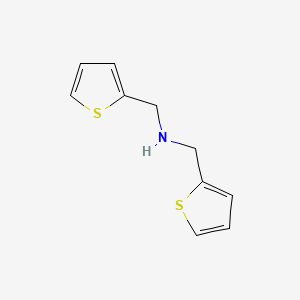

Bis-thiophen-2-ylmethyl-amine

Descripción general

Descripción

“Bis-thiophen-2-ylmethyl-amine” is a chemical compound used in scientific research. It has a molecular formula of C10H11NS2 .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of “Bis-thiophen-2-ylmethyl-amine” consists of two thiophene rings attached to a central nitrogen atom . The molecular formula is C10H11NS2, with an average mass of 209.331 Da and a monoisotopic mass of 209.033295 Da .Physical And Chemical Properties Analysis

“Bis-thiophen-2-ylmethyl-amine” has a density of 1.2±0.1 g/cm3, a boiling point of 309.0±27.0 °C at 760 mmHg, and a flash point of 140.7±23.7 °C . It has a molar refractivity of 60.7±0.3 cm3 and a molar volume of 170.7±3.0 cm3 .Aplicaciones Científicas De Investigación

Synthesis of Donor-Acceptor Polymers

BTMA is used in the synthesis of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers . These polymers have received significant interest due to their tunable optoelectronic properties with a narrow band gap in organic electronic applications .

Photovoltaic Applications

The polymers synthesized using BTMA have been studied for photovoltaic applications . A temperature-dependent absorption of the polymer films blended with PC71BM was studied, and devices fabricated by solution-processable deposition of the active layer achieved a power conversion efficiency (PCE) of 3.82% .

Light-Emitting Diodes

Donor-acceptor polymers synthesized using BTMA can be used in light-emitting diodes . The tunable optoelectronic properties of these polymers make them suitable for this application .

Electrochromic Devices

BTMA-based donor-acceptor polymers can also be used in electrochromic devices . These devices change color when a burst of charge is applied .

Safety and Hazards

Direcciones Futuras

The future directions of “Bis-thiophen-2-ylmethyl-amine” could involve its use in various applications, from organic synthesis to material science. A recent study mentioned the synthesis of a novel fluorescence chemosensor (TPE-bis(thiophen-2-ylmethyl) amine [BTA]) in which the TPE unit was attached to BTA . This indicates potential future directions in the field of sensor development.

Mecanismo De Acción

Target of Action

Bis-thiophen-2-ylmethyl-amine is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .

Mode of Action

It is known that thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of Bis-thiophen-2-ylmethyl-amine with its targets and the resulting changes would depend on the specific biological effect it is intended to have.

Biochemical Pathways

Thiophene derivatives are known to interact with various biochemical pathways depending on their specific pharmacological properties .

Result of Action

The molecular and cellular effects of Bis-thiophen-2-ylmethyl-amine’s action would depend on its specific biological effect. For instance, if it exhibits anticancer properties, it might induce apoptosis in cancer cells or inhibit their proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis-thiophen-2-ylmethyl-amine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interaction with its targets .

Propiedades

IUPAC Name |

1-thiophen-2-yl-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLOKUQDTWODSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974228 | |

| Record name | 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58703-21-2 | |

| Record name | N-(2-Thienylmethyl)-2-thiophenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58703-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-Thenylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Thiophen-2-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

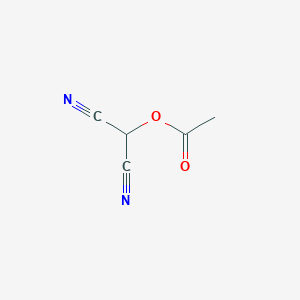

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Hexyloxy)phenyl]acetic acid](/img/structure/B1266710.png)